molecular formula C12H16ClFN2O B2547116 (S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride CAS No. 1322200-85-0

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride

Cat. No.: B2547116
CAS No.: 1322200-85-0
M. Wt: 258.72
InChI Key: UHYLZZUWQPQMBN-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride typically involves multi-component reactions. One common method includes the reaction of piperidine-3-carboxylic acid with 2-fluorobenzoyl chloride under basic conditions to form the benzamide intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve the use of ionic liquids as catalysts due to their high thermal and chemical stability, low vapor pressure, and non-flammability. These methods are advantageous as they offer good yields, easy work-ups, short reaction times, and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYLZZUWQPQMBN-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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